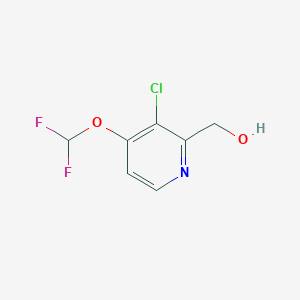
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Vue d'ensemble
Description
“(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 1805954-74-8 . It has a molecular weight of 209.58 and its IUPAC name is the same as its common name . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol” is 1S/C7H6ClF2NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-2,7,12H,3H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol” is a solid at room temperature . Its molecular formula is C7H6ClF2NO2 .
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol plays a role in various chemical synthesis processes and demonstrates interesting reactivity patterns due to its unique structural features. It is related to pyridine derivatives, which are essential in developing coordination compounds, pharmaceuticals, and agricultural chemicals.
Coordination Chemistry : A study described the synthesis and characterization of Iron(II) complexes with 3- and 4-pyridine hemiacetals, demonstrating the compound's utility in forming coordination compounds with potential for physicochemical studies (Bourosh et al., 2018). These complexes exhibit interesting structural and magnetic properties, highlighting the broader application of pyridine derivatives in materials science and coordination chemistry.
Organic Synthesis : The reactivity of pyridine derivatives in organic synthesis is illustrated by the reactions of caesium fluoroxysulphate with pyridine, leading to various pyridine products depending on the solvent used. This demonstrates the versatility of pyridine derivatives in organic synthesis, offering pathways to regioselectively modified pyridines (Stavber & Zupan, 1990).
Nucleophilic Substitution Reactions : The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a closely related compound, demonstrates the utility of chloro- and difluoromethoxy-substituted pyridines in nucleophilic substitution reactions, which are fundamental in producing key intermediates for the pharmaceutical and agricultural industry (Zuo, 2010).
Biocatalysis : The whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system showcases the innovative use of biocatalysis for synthesizing complex molecules. This method emphasizes green chemistry principles by using biocatalysts for efficient synthesis with high enantiomeric excess, demonstrating the potential of (3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol derivatives in sustainable chemical processes (Chen et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
[3-chloro-4-(difluoromethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-2,7,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPNDVMZPMGMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



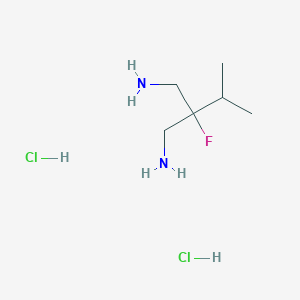


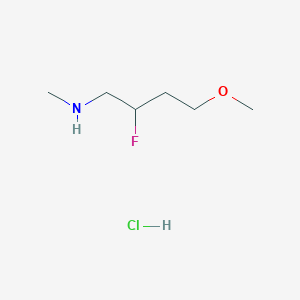
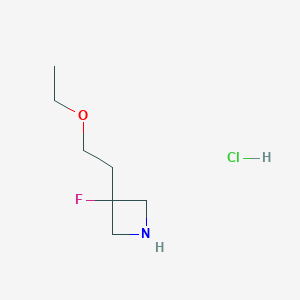
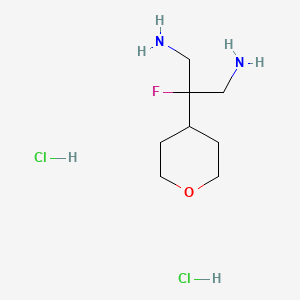
amine hydrochloride](/img/structure/B1484700.png)
![(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484702.png)
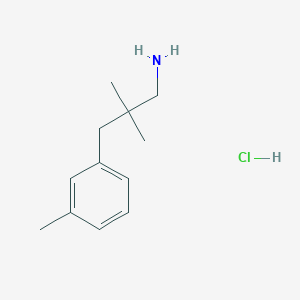
![(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1484704.png)
![methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484705.png)
![1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484707.png)
![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1484708.png)
amine hydrochloride](/img/structure/B1484709.png)